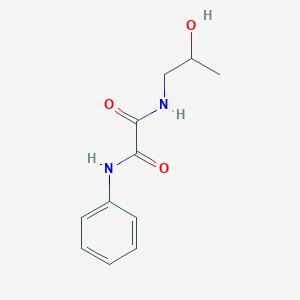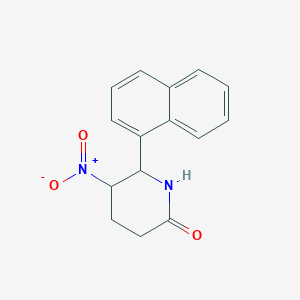
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide, commonly known as Di(2-ethylhexyl)phthalate (DEHP), is a widely used plasticizer that is added to polyvinyl chloride (PVC) to make it more flexible and durable. DEHP has been extensively studied due to its potential health hazards and environmental impact.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide has been widely used in various industries such as plastic manufacturing, medical devices, and food packaging. It has been extensively studied for its potential health hazards and environmental impact. This compound has been found to be an endocrine disruptor, meaning it can interfere with the normal functioning of hormones in the body. This has led to concerns about its potential impact on reproductive health, development, and cancer.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide can interfere with the normal functioning of hormones in the body by binding to hormone receptors and altering the expression of genes involved in hormone signaling. This can lead to a variety of health effects such as reproductive disorders, developmental abnormalities, and cancer.
Biochemical and Physiological Effects:
This compound exposure has been linked to a variety of health effects such as reduced sperm quality, testicular atrophy, breast cancer, and developmental abnormalities in children. It has also been found to have neurotoxic effects and can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide is widely used in laboratory experiments as a plasticizer for PVC tubing and containers. It is relatively inexpensive and easy to obtain. However, its potential health hazards and environmental impact must be taken into consideration when using it in experiments. Alternative plasticizers such as triethyl citrate and tributyl citrate are available and should be considered as alternatives to this compound.
Zukünftige Richtungen
Future research should focus on developing safer alternatives to N-(3-chlorophenyl)-N'-(2-ethylhexyl)ethanediamide that can be used in various industries. The potential health hazards and environmental impact of these alternatives should be thoroughly studied before they are widely adopted. Additionally, more research is needed to fully understand the mechanisms of action and health effects of this compound and other plasticizers. This will help to inform regulatory decisions and reduce the potential health hazards associated with these chemicals.
Conclusion:
This compound is a widely used plasticizer that has been extensively studied for its potential health hazards and environmental impact. It is an endocrine disruptor that can interfere with the normal functioning of hormones in the body. This compound exposure has been linked to a variety of health effects such as reduced sperm quality, testicular atrophy, breast cancer, and developmental abnormalities in children. While this compound is still widely used in various industries, alternative plasticizers should be considered as safer alternatives. Future research should focus on developing safer alternatives and understanding the health effects of this compound and other plasticizers.
Eigenschaften
IUPAC Name |
N'-(3-chlorophenyl)-N-(2-ethylhexyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-5-7-12(4-2)11-18-15(20)16(21)19-14-9-6-8-13(17)10-14/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBLMXVPZLOOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-4-fluoro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984005.png)







![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B3984062.png)

![1-{3-[(2-furylmethyl)thio]-4-nitrophenyl}-4-(phenylsulfonyl)piperazine](/img/structure/B3984077.png)

![methyl 4-[({2-[(3,4-dimethoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B3984090.png)